2-cyclopropoxybenzene-1-sulfonyl chloride
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Overview
Description
2-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-cyclopropoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-cyclopropoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
2-Cyclopropoxybenzenesulfonic acid+Thionyl chloride→2-Cyclopropoxybenzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclopropoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyclopropoxybenzenesulfonic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride . The major products formed depend on the nature of the nucleophile or reducing agent used.
Scientific Research Applications
2-Cyclopropoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-cyclopropoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as a sulfonylating agent . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Cyclopropoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
Benzenesulfonyl chloride: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive towards nucleophiles.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyclopropoxy group, affecting its reactivity and steric properties.
2-Methoxybenzenesulfonyl chloride: Has a methoxy group instead of a cyclopropoxy group, influencing its electronic and steric characteristics.
The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties, affecting its reactivity and applications in synthesis.
Properties
CAS No. |
1394984-36-1 |
---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
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